molecular formula C2H6Cl2O5P2 B14242798 {1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid CAS No. 185700-65-6

{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid

Cat. No.: B14242798
CAS No.: 185700-65-6
M. Wt: 242.92 g/mol
InChI Key: NBUPOYRLRJGQJJ-UHFFFAOYSA-N
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Description

{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid is a chemical compound characterized by the presence of two chlorine atoms, a hydroxy group, and a phosphoryl group attached to an ethyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid typically involves the reaction of ethyl phosphonic acid with chlorinating agents under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) and water, followed by the addition of chlorine gas to achieve the desired chlorination . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .

Scientific Research Applications

Chemistry

In chemistry, {1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid is used as a precursor for the synthesis of various organophosphorus compounds. It is also employed in the development of new catalysts and reagents for organic synthesis .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways. It has shown promise in the development of new pharmaceuticals targeting specific enzymes .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antiviral and anticancer agent .

Industry

Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various industrial products .

Mechanism of Action

The mechanism of action of {1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial use .

Properties

CAS No.

185700-65-6

Molecular Formula

C2H6Cl2O5P2

Molecular Weight

242.92 g/mol

IUPAC Name

[1-chloro-1-[chloro(hydroxy)phosphoryl]ethyl]phosphonic acid

InChI

InChI=1S/C2H6Cl2O5P2/c1-2(3,10(4,5)6)11(7,8)9/h1H3,(H,5,6)(H2,7,8,9)

InChI Key

NBUPOYRLRJGQJJ-UHFFFAOYSA-N

Canonical SMILES

CC(P(=O)(O)O)(P(=O)(O)Cl)Cl

Origin of Product

United States

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